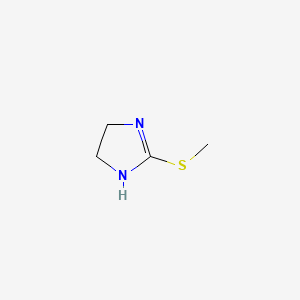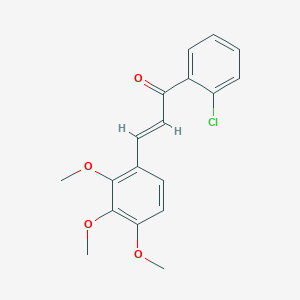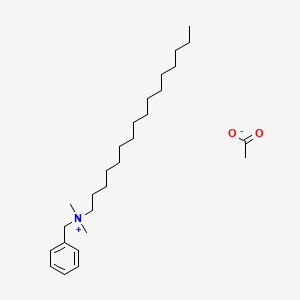
(2,5-Difluoropyridin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Difluoropyridin-4-yl)methanamine, or DFMA, is a small molecule that has been studied for its potential use in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of biochemical and physiological experiments and has been found to have a range of advantages and limitations for laboratory use.
科学的研究の応用
DFMA has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a biological probe to study the interactions between proteins and small molecules, and as a tool to study the effects of drugs on biochemical pathways. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of cellular membranes.
作用機序
DFMA has been found to interact with proteins through a variety of mechanisms. It has been found to bind to proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It has also been found to interact with proteins through a variety of post-translational modifications, such as phosphorylation, glycosylation, and ubiquitination.
Biochemical and Physiological Effects
DFMA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to modulate the activity of receptors, to modulate the activity of ion channels, and to modulate the activity of transporters. It has also been found to modulate the expression of genes and to modulate the activity of transcription factors.
実験室実験の利点と制限
DFMA has a number of advantages and limitations for laboratory experiments. One of the main advantages of using DFMA is that it is a small molecule, which makes it easier to work with and less expensive to produce. Additionally, DFMA has been found to be relatively stable and non-toxic, making it suitable for a variety of experiments. However, DFMA also has a number of limitations. For example, it has been found to have a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, DFMA has been found to be relatively non-specific in its interactions with proteins, making it difficult to target specific proteins or pathways.
将来の方向性
There are a number of potential future directions for the use of DFMA. One potential direction is the use of DFMA in the development of drugs targeting specific proteins or pathways. Additionally, DFMA could be used to study the structure and function of proteins and cellular membranes, as well as to study the effects of drugs on biochemical pathways. Finally, DFMA could be used to develop new enzyme assays, as well as to develop new ways to modulate the activity of receptors, ion channels, and transporters.
合成法
DFMA is synthesized through a process known as the Ugi four-component reaction (U-4CR). The U-4CR involves condensing an amine, a carboxylic acid, an aldehyde, and an isocyanide in the presence of a base catalyst. The reaction yields a product that contains two different functional groups, one of which is a primary amine and the other is a carboxylic acid. The product can then be purified by recrystallization or by a combination of chromatography and recrystallization.
特性
IUPAC Name |
(2,5-difluoropyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCVRMXMQPLFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoropyridin-4-yl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)












